4-[1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]piperidin-3-yl]morpholine
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Overview
Description
4-[1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]piperidin-3-yl]morpholine is a complex organic compound that features a benzimidazole ring, a piperidine ring, and a morpholine ring The presence of a fluorine atom on the benzimidazole ring adds unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]piperidin-3-yl]morpholine typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Formation of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction with a suitable morpholine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced derivatives of the piperidine ring.
Substitution: Substituted derivatives of the morpholine ring.
Scientific Research Applications
4-[1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]piperidin-3-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]piperidin-3-yl]morpholine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(1-hydroxyethyl)benzimidazole share the benzimidazole core structure.
Piperidine Derivatives: Compounds such as 4-(2-chlorophenyl)piperidine share the piperidine ring.
Morpholine Derivatives: Compounds like 4-(4-chlorophenyl)morpholine share the morpholine ring.
Uniqueness
4-[1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]piperidin-3-yl]morpholine is unique due to the combination of its three distinct ring systems and the presence of a fluorine atom, which imparts unique chemical properties and potential biological activities .
Properties
IUPAC Name |
4-[1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]piperidin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O/c18-13-3-4-15-16(10-13)20-17(19-15)12-21-5-1-2-14(11-21)22-6-8-23-9-7-22/h3-4,10,14H,1-2,5-9,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWDNARREBGGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=C(N2)C=C(C=C3)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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